

# Chloroxuron: A Comprehensive Toxicological and Safety Profile

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## Compound of Interest

Compound Name: Chloroxuron-d6

Cat. No.: B12413875

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## Abstract

Chloroxuron, a phenylurea herbicide, has been utilized for the control of broadleaf weeds and annual grasses. This technical guide provides an in-depth toxicological profile and safety assessment of Chloroxuron, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative toxicological data, details relevant experimental methodologies, and visualizes pertinent biological pathways and workflows. While Chloroxuron generally exhibits low acute toxicity, this guide consolidates available data on its various toxicological endpoints to provide a comprehensive overview for handling and research purposes.

## Physicochemical Properties

Chloroxuron is an odorless, colorless crystalline solid. A summary of its key physicochemical properties is presented in the table below.

Property	Value
Chemical Formula	C <sub>15</sub> H <sub>15</sub> ClN <sub>2</sub> O <sub>2</sub>
Molar Mass	290.74 g/mol
Melting Point	151-152 °C
Water Solubility	3.7 mg/L at 20 °C
Vapor Pressure	1.8 x 10 <sup>-9</sup> mmHg at 20 °C
Log P (Octanol-Water Partition Coefficient)	3.5

## Toxicological Data

The toxicological data for Chloroxuron are summarized in the following tables, covering acute, sub-chronic, chronic, reproductive, and developmental toxicity.

### Table 1: Acute Toxicity of Chloroxuron

Species	Route of Administration	LD <sub>50</sub> / LC <sub>50</sub>	Reference
Rat (male)	Oral	3,700 mg/kg	[1]
Rat (female)	Oral	5,400 mg/kg	[1]
Dog	Oral	>10,000 mg/kg	[1]
Rabbit	Dermal	>10,000 mg/kg	[2]
Rat	Inhalation	>1.35 mg/L (6 hours)	

### Table 2: Sub-chronic and Chronic Toxicity of Chloroxuron

Species	Duration	Route	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Dog	90 days	Oral	15 mg/kg/day	-	No adverse effects observed	
Rat	2 years	Dietary	-	-	Data not available	
Mouse	2 years	Dietary	-	-	Data not available	

**Table 3: Reproductive and Developmental Toxicity of Chloroxuron**

Species	Study Type	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Rat	Two-Generation Reproduction	10 ppm (dietary)	100 ppm (dietary)	Reduced pup weights	[3]
Rat	Developmental	25 mg/kg/day (maternal toxicity)	125 mg/kg/day (maternal toxicity)	Enlarged spleens in dams	
Rat	Developmental	125 mg/kg/day (developmental toxicity)	-	No developmental effects observed	

## Genotoxicity

Data on the genotoxicity of Chloroxuron is limited. Standard genotoxicity assays are typically conducted to assess the potential for a chemical to cause DNA or chromosomal damage.

These include the Ames test for gene mutations, the in vitro chromosomal aberration test, and the in vivo micronucleus test. While specific results for Chloroxuron in these assays are not readily available in the public domain, the methodologies for these key studies are described in section 6.

## Carcinogenicity

There is no definitive classification of Chloroxuron's carcinogenicity by major regulatory bodies such as the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP). However, it has been noted that under certain conditions, Chloroxuron can form dimethylnitrosamine, a known carcinogen. Standard carcinogenicity bioassays in rodents, as described in section 6, are required to fully evaluate its carcinogenic potential.

## Mechanism of Action and Signaling Pathways

### Herbicidal Mechanism of Action

The primary mechanism of action of Chloroxuron as a herbicide is the inhibition of photosynthesis in target plant species. It specifically blocks the electron transport chain at photosystem II, thereby disrupting the plant's ability to produce energy and leading to its death.

### Potential Mammalian Signaling Pathway Perturbation

While the primary toxic mechanism in mammals is not fully elucidated, some phenylurea herbicides have been shown to possess endocrine-disrupting properties. An in vitro study screening 200 pesticides found that Chloroxuron exhibited both estrogenic and antiandrogenic activities. This suggests a potential interaction with nuclear hormone receptors.

Based on the findings for other phenylurea compounds and the in vitro data for Chloroxuron, a hypothesized signaling pathway involving the androgen receptor (AR) is presented below. As an antagonist, Chloroxuron may competitively bind to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This can disrupt the normal downstream signaling cascade that regulates the expression of androgen-responsive genes.

Caption: Hypothesized mechanism of Chloroxuron as an androgen receptor antagonist.

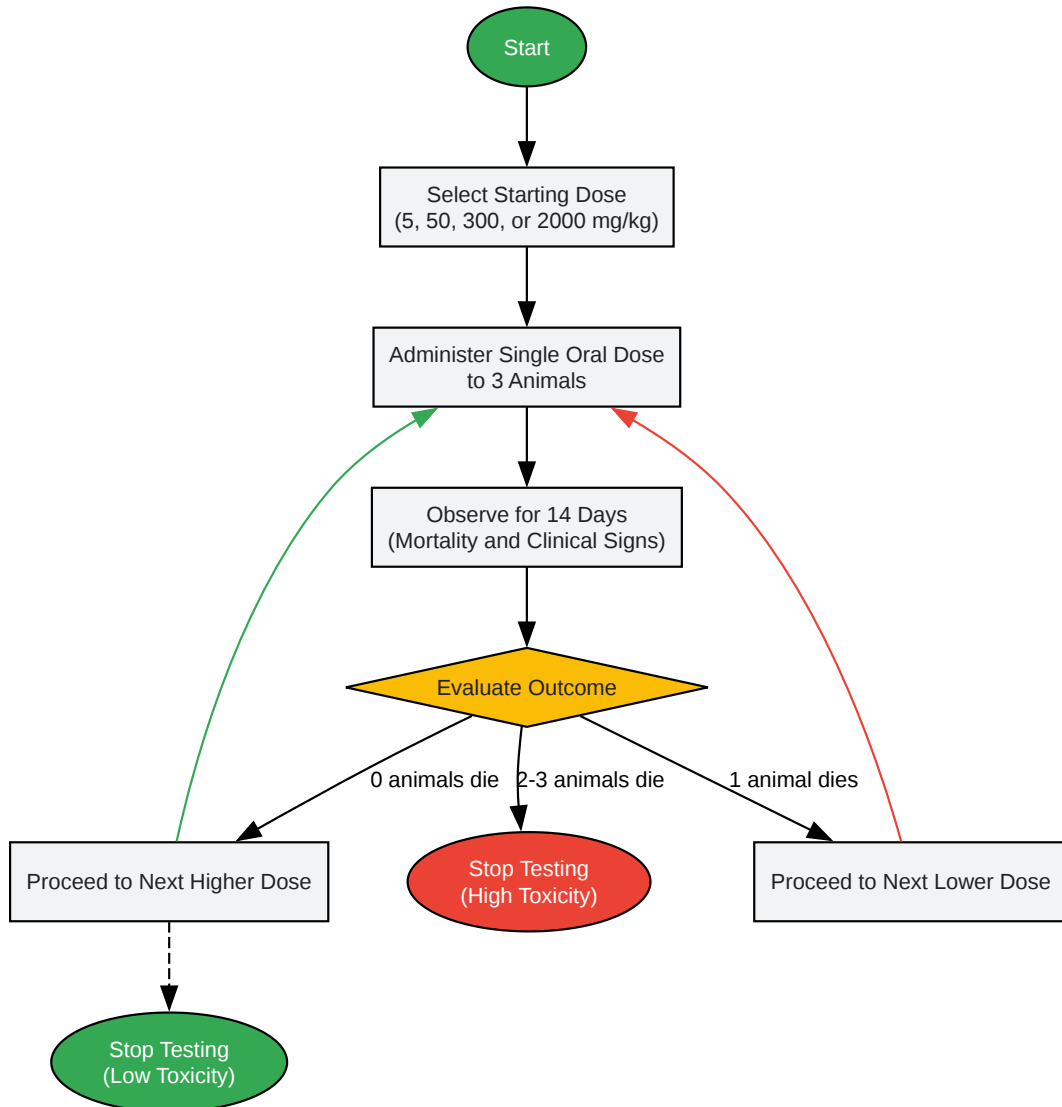
## Experimental Protocols

Detailed experimental protocols for toxicological studies are extensive. The following provides an overview of the principles and methodologies for key experiments based on OECD guidelines, which are the international standard for such studies.

### Acute Oral Toxicity (OECD 423)

The acute toxic class method is used to estimate the acute oral toxicity ( $LD_{50}$ ). The test substance is administered orally to a group of rodents at one of the defined dose levels. The procedure is stepwise, using a minimum number of animals per step. Observations of effects and mortality are made, and the results are used to classify the substance according to its toxicity.

Workflow for Acute Oral Toxicity Testing (OECD 423)



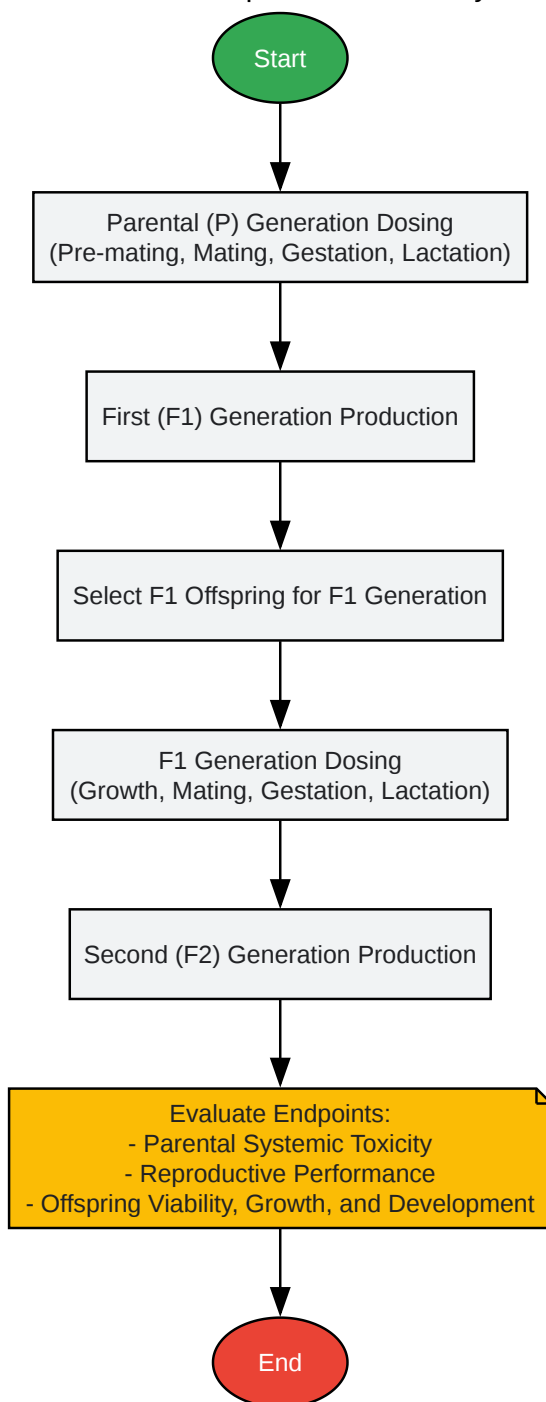
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Caption: Workflow for acute oral toxicity testing according to OECD guideline 423.

## Two-Generation Reproductive Toxicity (OECD 416)

This study is designed to provide information on the effects of a test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, lactation, and weaning, as well as the growth and development of the offspring. The test substance is administered to parental (P) animals for a specified period before mating, during mating, and for females, throughout gestation and lactation. The first-generation (F1) offspring are then selected and administered the test substance and their reproductive capability is assessed to produce a second generation (F2).

## Workflow for Two-Generation Reproductive Toxicity Study (OECD 416)



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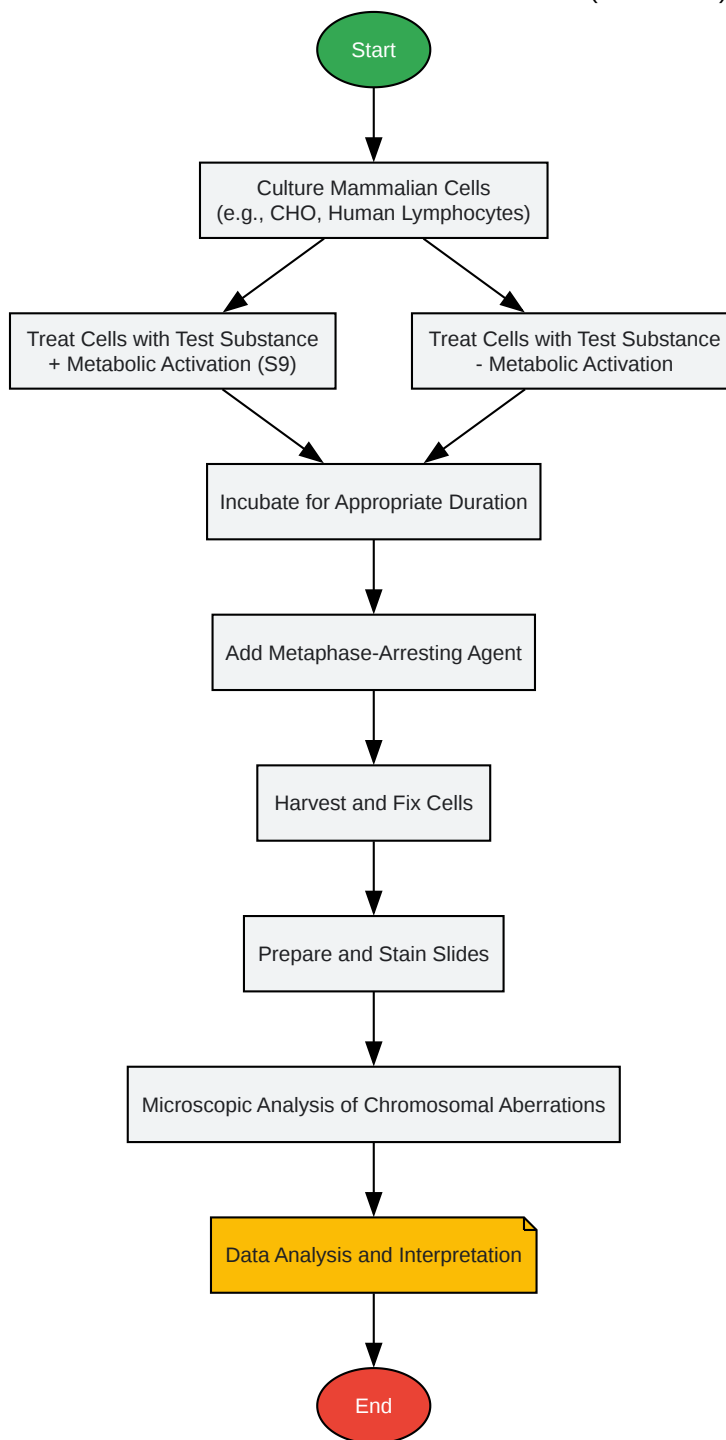
Caption: Workflow for a two-generation reproductive toxicity study (OECD 416).



## In Vitro Chromosomal Aberration Test (OECD 473)

This assay is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells. Cell cultures (e.g., Chinese hamster ovary (CHO) cells or human lymphocytes) are exposed to the test substance, with and without metabolic activation (S9 mix). After a suitable treatment period, the cells are treated with a metaphase-arresting substance, harvested, and chromosome preparations are made. Metaphase cells are analyzed microscopically for chromosomal aberrations.

## Workflow for In Vitro Chromosomal Aberration Test (OECD 473)



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Caption: Workflow for an in vitro chromosomal aberration test (OECD 473).

## Safety Information and Handling

### Hazard Statements:

- Harmful if swallowed.
- May cause an allergic skin reaction.
- Very toxic to aquatic life with long-lasting effects.

### Precautionary Measures:

- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Do not eat, drink or smoke when using this product.
- Wear protective gloves/protective clothing/eye protection/face protection.
- Avoid release to the environment.

### First Aid:

- If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
- If on skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.
- In case of fire: Use water spray, foam, dry chemical, or carbon dioxide.

## Conclusion

Chloroxuron exhibits low acute toxicity via oral and dermal routes. The available data from a two-generation reproductive toxicity study in rats suggests that adverse effects on offspring occur at doses that also induce parental toxicity. There is a lack of publicly available data on the carcinogenicity and in vivo genotoxicity of Chloroxuron. In vitro evidence suggests that Chloroxuron may have endocrine-disrupting properties through interaction with the estrogen

and androgen receptors, but further in vivo studies are needed to confirm these effects and establish their toxicological relevance. Researchers and professionals should handle Chloroxuron with appropriate personal protective equipment and be mindful of its potential for environmental contamination.

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